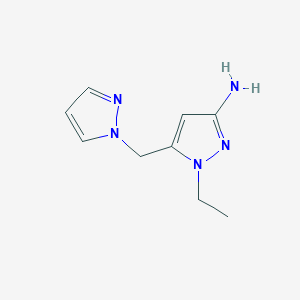

1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

Description

1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring an ethyl group at the 1-position and a pyrazolylmethyl substituent at the 5-position of the pyrazole ring. This compound is structurally characterized by its dual nitrogen-containing heterocycles, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

1-ethyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-2-14-8(6-9(10)12-14)7-13-5-3-4-11-13/h3-6H,2,7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCDVWQXVNHKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives under specific conditions. One common method involves the alkylation of 1H-pyrazole with ethyl halides in the presence of a base, followed by further functionalization to introduce the amine group at the 3-position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve refluxing, stirring, and maintaining specific temperatures.

Scientific Research Applications

1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes.

Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-3-amine Derivatives

Molecular Structure and Substituent Analysis

Pyrazol-3-amine derivatives vary significantly in their substituents, influencing their physicochemical and biological properties. Key analogs include:

Key Observations:

- Substituent Diversity : The target compound’s pyrazolylmethyl group distinguishes it from analogs with pyridinyl (e.g., ), thiophene (e.g., ), or trifluoromethylphenyl (e.g., ) substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in BW-755c) may modulate reactivity and binding interactions .

Biological Activity

1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative with potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C9H13N5

- Molecular Weight: 191.23 g/mol

- CAS Number: 1856081-35-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer cell proliferation.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines: Studies indicate that pyrazole derivatives can inhibit the release of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

- Antimicrobial Activity: Some derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where pyrazole rings are formed and subsequently modified to introduce the ethyl group and other substituents. The synthetic routes often utilize known pyrazole precursors combined with amine coupling reactions.

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound demonstrated a notable decrease in TNF-α release in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. It showed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Case Study 3: Anticancer Potential

Research on the antiproliferative effects of this compound revealed significant inhibition of cell growth in HeLa cervical cancer cells. The compound's mechanism appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis .

Q & A

What are the optimized synthetic routes for 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, and how can reaction conditions be tailored to improve yield?

Category: Basic

Answer:

The synthesis of pyrazole derivatives like this compound typically involves multi-step reactions, including alkylation, nucleophilic substitution, and coupling. For example:

- Step 1: Alkylation of a pyrazole precursor (e.g., 5-fluoro-3-methylpyrazole) with ethylamine under reflux in ethanol, using catalysts like K₂CO₃ to enhance reactivity .

- Step 2: Functionalization via Mannich reactions or reductive amination to introduce the pyrazolylmethyl group .

Optimization strategies include: - Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Solvent selection (e.g., ethanol for polar intermediates, DMF for coupling steps) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?

Category: Basic

Answer:

Key techniques include:

- ¹H/¹³C NMR: To confirm substitution patterns and amine proton environments. For example, methylene protons linking pyrazole rings appear as singlets at δ 4.2–4.5 ppm .

- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 249 [M⁺]) confirm molecular weight and fragmentation patterns .

- IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate functional groups .

- X-ray Crystallography: Resolves stereochemistry in crystalline derivatives .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Category: Basic

Answer:

Initial screening should focus on target-specific assays:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

Category: Advanced

Answer:

SAR strategies include:

- Systematic Substituent Variation: Synthesizing analogs with modified alkyl chains (e.g., replacing ethyl with propyl) or fluorine substitutions to assess impact on bioactivity .

- Pharmacophore Mapping: Computational alignment of active/inactive analogs to identify essential moieties (e.g., pyrazole rings for hydrogen bonding) .

- Bioisosteric Replacement: Swapping the pyrazolylmethyl group with triazole or imidazole to evaluate tolerance .

Activity cliffs (sharp potency drops) highlight critical groups, such as the ethyl group enhancing lipophilicity .

What computational approaches are used to model interactions with biological targets?

Category: Advanced

Answer:

- Molecular Docking (AutoDock Vina): Predicts binding modes to enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. Scoring functions (e.g., binding energy < -7 kcal/mol) prioritize high-affinity candidates .

- Molecular Dynamics (GROMACS): Simulates stability of ligand-receptor complexes over 100 ns to assess binding persistence .

- QSAR Modeling: Uses descriptors (logP, polar surface area) to correlate structural features with activity .

How should contradictory data in biological assays be resolved?

Category: Advanced

Answer:

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Assay Replication: Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) .

- Orthogonal Validation: Confirm kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .

- Meta-Analysis: Compare data across analogs (e.g., fluorinated vs. non-fluorinated derivatives) to identify trends masked by outliers .

What safety protocols are critical when handling this compound in lab settings?

Category: Basic

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of amine vapors .

- Spill Management: Neutralize spills with citric acid (for basic compounds) and dispose via hazardous waste protocols .

How can regioselectivity challenges in alkylation steps be addressed during synthesis?

Category: Advanced

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on amines) to steer alkylation to desired positions .

- Catalytic Control: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C-C bond formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .

What methodologies assess metabolic stability and toxicity in early-stage development?

Category: Advanced

Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism .

- Ames Test: Evaluate mutagenicity using Salmonella strains TA98/TA100 .

- hERG Binding Assays: Patch-clamp electrophysiology to screen for cardiac toxicity risks .

Which chiral resolution techniques are applicable if enantiomeric purity is a concern?

Category: Advanced

Answer:

- Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .

- Circular Dichroism (CD): Confirm enantiomeric excess (>99%) by Cotton effect analysis .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.